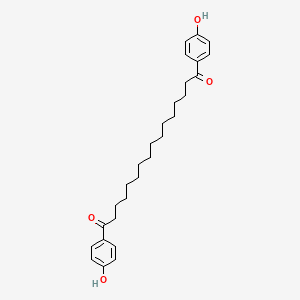
5,5'-Bi-1,2,3-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bi-1,2,3-triazine is a heterocyclic compound featuring two triazine rings connected at the 5-position Triazines are a class of nitrogen-containing heterocycles, and the 1,2,3-triazine isomer is one of the three possible triazine isomers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bi-1,2,3-triazine typically involves the nucleophilic displacement of chlorides in 3,3’-dichloro-5,5’-bi-1,2,4-triazine with benzenethiolate or 2-pyridinethiolate anion. This reaction is carried out in the presence of potassium carbonate in dimethyl sulfoxide at ambient temperature, yielding the desired product in high yields .
Industrial Production Methods: While specific industrial production methods for 5,5’-Bi-1,2,3-triazine are not well-documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 5,5’-Bi-1,2,3-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace leaving groups such as halides.
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions to form (hetero)aryl-1,2,3-triazines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium carbonate and dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are used under optimized conditions to achieve high yields.
Major Products:
Nucleophilic Substitution: The major products are typically substituted triazines with various functional groups.
Cross-Coupling Reactions: The products are (hetero)aryl-1,2,3-triazines, which are valuable intermediates in organic synthesis.
Scientific Research Applications
5,5’-Bi-1,2,3-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-Bi-1,2,3-triazine involves its ability to participate in various chemical reactions due to the presence of multiple nitrogen atoms in its structure. These nitrogen atoms can act as nucleophiles or electrophiles, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic properties of the triazine rings and the substituents attached to them .
Comparison with Similar Compounds
1,2,4-Triazine: Another isomer of triazine with different nitrogen atom positions.
1,3,5-Triazine: Known for its use in the production of melamine and cyanuric acid.
Tetrazines: Compounds with four nitrogen atoms in the ring, used in bioorthogonal chemistry.
Uniqueness: 5,5’-Bi-1,2,3-triazine is unique due to its specific nitrogen atom arrangement and the ability to form stable bi-triazine structures. This uniqueness makes it valuable in the synthesis of complex organic molecules and its applications in various scientific fields.
Properties
CAS No. |
106636-97-9 |
|---|---|
Molecular Formula |
C6H4N6 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
5-(triazin-5-yl)triazine |
InChI |
InChI=1S/C6H4N6/c1-5(2-8-11-7-1)6-3-9-12-10-4-6/h1-4H |
InChI Key |
XSDYWCJUIHHCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=N1)C2=CN=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




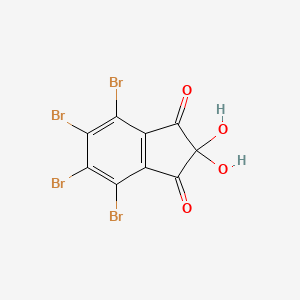
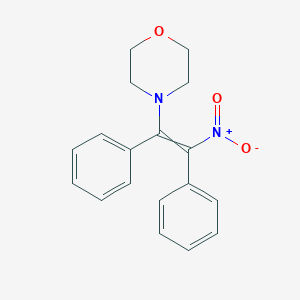
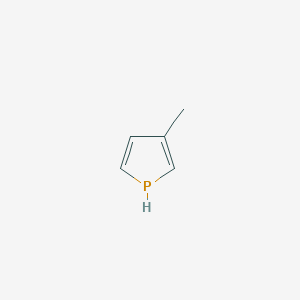
![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)
![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)


![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
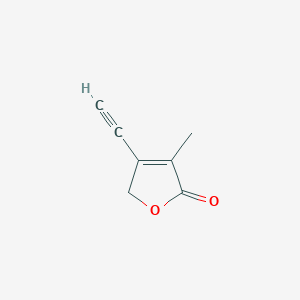
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
